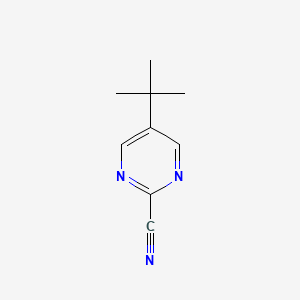

5-(tert-Butyl)pyrimidine-2-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C9H11N3 |

|---|---|

Molekulargewicht |

161.20 g/mol |

IUPAC-Name |

5-tert-butylpyrimidine-2-carbonitrile |

InChI |

InChI=1S/C9H11N3/c1-9(2,3)7-5-11-8(4-10)12-6-7/h5-6H,1-3H3 |

InChI-Schlüssel |

WWQHSOGSRGBKJL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CN=C(N=C1)C#N |

Herkunft des Produkts |

United States |

Spectroscopic Characterization and Structural Elucidation of 5 Tert Butyl Pyrimidine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy measures the vibrational energy of molecular bonds, providing a "fingerprint" of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is used to determine the precise mass of a molecule, which allows for the confirmation of its elemental composition and molecular formula. An HRMS analysis of 5-(tert-Butyl)pyrimidine-2-carbonitrile would provide a highly accurate mass-to-charge ratio (m/z) that could be used to confirm its expected molecular formula, C₉H₁₁N₃.

Single Crystal X-ray Diffraction Data for this compound Not Publicly Available

A thorough search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the chemical compound this compound. As a result, a detailed analysis of its three-dimensional crystalline structure, including unit cell dimensions, space group, and specific atomic arrangements, cannot be provided at this time.

Single-crystal X-ray diffraction is a definitive analytical technique that provides precise information about the spatial arrangement of atoms within a crystalline solid. This method is crucial for unambiguously determining the molecular geometry, bond lengths, bond angles, and intermolecular interactions of a compound in its solid state.

While information on other substituted pyrimidine (B1678525) derivatives exists, the specific crystallographic parameters for this compound have not been deposited in accessible databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) under its chemical name or common identifiers.

Without the raw crystallographic information file (CIF) or equivalent published data, any depiction of its crystal structure or detailed discussion of its solid-state conformation would be speculative. Further research and publication by the scientific community are required to elucidate the precise three-dimensional structure of this particular compound.

Computational Chemistry and Theoretical Investigations of 5 Tert Butyl Pyrimidine 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational efficiency. acs.org Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets such as 6-311++G(d,p), are frequently employed to predict the electronic and geometric properties of organic molecules. acs.orgnih.gov

The first step in a computational analysis is typically geometry optimization. This process involves finding the minimum energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For 5-(tert-butyl)pyrimidine-2-carbonitrile, DFT calculations would predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

The optimization process systematically adjusts the atomic coordinates to minimize the forces on each atom, converging on a stable conformation on the potential energy surface. researchgate.net The resulting optimized structure provides a theoretical model of the molecule's geometry in the gas phase. For instance, calculations on related heterocyclic compounds have shown excellent correlation between theoretical bond lengths and those determined experimentally via X-ray crystallography. nih.gov

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following values are illustrative, based on typical parameters for similar functional groups and molecular fragments calculated using DFT methods.

| Parameter | Description | Typical Predicted Value (Å or °) |

|---|---|---|

| C-C (ring) | Carbon-carbon bond length within the pyrimidine (B1678525) ring | 1.38 - 1.40 Å |

| C-N (ring) | Carbon-nitrogen bond length within the pyrimidine ring | 1.33 - 1.37 Å |

| C-C (tert-Butyl) | Bond length between the ring and the tert-butyl group | ~1.53 Å |

| C-C≡N | Bond length between the ring and the nitrile carbon | ~1.45 Å |

| C≡N | Carbon-nitrogen triple bond length of the nitrile group | ~1.16 Å |

| C-N-C (angle) | Bond angle within the pyrimidine ring | ~115 - 120° |

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum. nih.gov

The calculated frequencies correspond to the fundamental modes of vibration, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups like the tert-butyl (–C(CH₃)₃), nitrile (–C≡N), and the pyrimidine ring system. nih.gov Theoretical spectra often show good agreement with experimental data, although calculated frequencies are sometimes scaled to correct for systematic errors inherent in the computational method. researchgate.net

Table 2: Characteristic Vibrational Frequencies (Illustrative) Note: These are typical wavenumber ranges for the specified functional groups based on DFT calculations for related molecules.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | tert-Butyl group | 2950 - 3000 |

| C≡N Stretch | Nitrile group | 2240 - 2260 |

| C=N/C=C Stretch | Pyrimidine ring | 1450 - 1600 |

| C-H Bend | tert-Butyl group | 1370 - 1470 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govaimspress.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), correlating electronic transitions with the calculated orbital energies. nih.gov

Table 3: Frontier Molecular Orbital Properties

| Property | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability. |

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative basis for predicting the molecule's behavior in chemical reactions. researchgate.net

These parameters are derived using Koopmans' theorem, which relates the HOMO and LUMO energies to the ionization potential and electron affinity, respectively. irjweb.com

Table 4: Quantum Chemical Descriptors Note: Formulas are based on finite difference approximations where I ≈ -E(HOMO) and A ≈ -E(LUMO).

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

Mechanistic Elucidations through Computational Modeling

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, including reaction pathways and transition states.

Computational modeling can be used to elucidate the mechanisms of reactions involving pyrimidines. This involves mapping the potential energy surface of a reaction to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum-energy reaction path. arxiv.org

For pyrimidine chemistry, theoretical studies can investigate various reaction types, such as multicomponent reactions, condensations, and cyclizations that lead to the formation of the pyrimidine ring or its derivatives. nih.gov By calculating the energy barriers (activation energies) associated with different possible pathways, researchers can determine the most favorable reaction mechanism and identify the rate-determining step. nih.gov Algorithms such as the partitioned rational function optimization (P-RFO) or the dimer method are used to locate these transition state structures. chemshell.org Such insights are invaluable for optimizing reaction conditions, improving yields, and designing novel synthetic routes in pyrimidine chemistry.

In Silico Analysis of Catalyst and Solvent Effects on Reaction Mechanisms

Due to the absence of specific studies on this compound, this section will explore the expected effects of catalysts and solvents on its reaction mechanisms, drawing parallels from computational studies on related pyrimidine and nitrile compounds.

In silico analysis, employing methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting the effects of catalysts, and understanding the role of solvents in chemical transformations. For a molecule like this compound, such computational studies would be invaluable for optimizing synthetic routes and controlling reaction outcomes.

Catalyst Effects:

The synthesis of pyrimidine-5-carbonitrile derivatives often involves catalyzed reactions. Computational studies on similar systems have shown that catalysts can significantly influence reaction pathways by lowering activation energies. For instance, in the synthesis of pyrimidine derivatives, metal catalysts are often employed. DFT calculations can model the interaction of the catalyst with the reactants, identifying the most favorable coordination modes and transition states. The electronic properties of the catalyst, such as its Lewis acidity, can be correlated with its catalytic activity. While no specific catalyst studies for this compound are available, research on other pyrimidine syntheses suggests that both acid and base catalysts can play a crucial role. Computational models could predict the efficacy of different catalysts, guiding experimental work.

Solvent Effects:

The choice of solvent can dramatically impact reaction rates and selectivity. Computational chemistry provides insights into these effects through implicit and explicit solvent models. For a polar molecule like this compound, the solvent polarity is expected to play a significant role. DFT studies on the interaction of pyrimidine derivatives with various solvents have demonstrated that polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions. bohrium.comresearchgate.net The solvation energies in different solvents can be calculated to predict the most suitable reaction medium. bohrium.comresearchgate.net For example, a more polar solvent would be expected to better solvate any charged intermediates formed during nucleophilic substitution reactions at the pyrimidine ring. Non-covalent interactions between the solute and solvent molecules, such as hydrogen bonding, can also be modeled to understand their impact on the reaction mechanism. bohrium.com

Intermolecular and Intramolecular Interaction Analysis

The supramolecular architecture and crystal packing of this compound are governed by a variety of intermolecular and intramolecular interactions. While a crystal structure for this specific compound is not publicly available, analysis of related pyrimidine-5-carbonitrile derivatives provides a strong indication of the types of interactions that would be present. rsc.orgmdpi.com

Characterization of Hydrogen and Chalcogen Bonding Networks

Hydrogen Bonding:

Chalcogen Bonding:

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (S, Se, Te) as an electrophilic center. In the context of pyrimidine-5-carbonitrile derivatives that incorporate sulfur or selenium, C-S···S or C-Se···N chalcogen bonds have been observed. mdpi.com For this compound itself, which lacks a chalcogen atom, this type of interaction would not be present unless it is co-crystallized with a chalcogen-containing molecule. However, it is an important consideration in the broader class of related heterocyclic compounds. rsc.orgchemrxiv.orgrsc.org

Hirshfeld Surface and 2D-Fingerprint Plot Analysis for Molecular Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.comresearchgate.netiucr.org By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. For a molecule like this compound, the Hirshfeld surface would likely reveal distinct red spots indicating close contacts associated with hydrogen bonding to the pyrimidine nitrogen atoms.

The 2D-fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. mdpi.comresearchgate.netresearchgate.netcrystalexplorer.net Based on analyses of similar pyrimidine derivatives, the following contributions to the total Hirshfeld surface can be anticipated for this compound: nih.goviucr.orgnih.gov

| Interaction Type | Expected Contribution (%) | Description |

| H···H | ~40-55% | Represents contacts between hydrogen atoms, which are abundant on the molecular surface, especially due to the tert-butyl group. |

| C···H/H···C | ~10-25% | Indicates van der Waals interactions between carbon and hydrogen atoms. |

| N···H/H···N | ~10-20% | Corresponds to hydrogen bonding involving the pyrimidine nitrogen atoms. The sharp spikes in the fingerprint plot are characteristic of these interactions. |

| C···C | < 10% | Relates to π-π stacking interactions between pyrimidine rings. |

| C···N/N···C | < 10% | Represents contacts between carbon and nitrogen atoms. |

Note: The percentages in the table are estimates based on published data for structurally related pyrimidine compounds and are for illustrative purposes only, as no experimental data exists for this compound.

The shape and distribution of the points on the 2D-fingerprint plot provide a unique "fingerprint" of the intermolecular interactions within the crystal. crystalexplorer.net For instance, the presence of distinct "wings" can indicate C-H···π interactions, while sharp "spikes" are characteristic of strong hydrogen bonds. nih.govresearchgate.net This detailed analysis of intermolecular contacts is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility.

Chemical Transformations and Reaction Pathways of 5 Tert Butyl Pyrimidine 2 Carbonitrile

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring's chemistry is characterized by its electron-deficient nature, which facilitates nucleophilic substitutions and can lead to complex rearrangements and ring annulations. wikipedia.orgnewworldencyclopedia.org The presence of a tert-butyl group at the C5 position and a carbonitrile at C2 modulates this inherent reactivity.

Nucleophilic Substitutions on the Pyrimidine Core

The pyrimidine ring contains two nitrogen atoms, which significantly lowers the π-electron density, particularly at the C2, C4, and C6 positions. wikipedia.org This makes the ring susceptible to nucleophilic aromatic substitution, a key reaction pathway for functionalizing the core. bhu.ac.inchemicalbook.com

In principle, leaving groups located at the C4 or C6 positions of a 5-(tert-butyl)pyrimidine-2-carbonitrile scaffold would be readily displaced by a variety of nucleophiles. Analogous reactions have been extensively documented for other substituted pyrimidines. For instance, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the chlorine atom at the C4 position can be substituted by nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org Similarly, research on highly functionalized pyrimidine-5-carbonitriles with sulfanyl (B85325) groups at the C2, C4, and C6 positions demonstrates selective substitution by secondary amines. researchgate.net

While the C2 position in this compound is occupied by a carbonitrile group, this group itself can, under certain conditions, be displaced by strong nucleophiles. It has been observed that the cyano group at the C2 position of the pyrimidine ring can be active towards nucleophilic reagents like alkoxides, with reactivity decreasing with increasing steric bulk of the nucleophile (primary > secondary > tertiary). jst.go.jp

Cyclization and Ring Annulation Reactions to Form Fused Systems

Ring annulation, the process of fusing a new ring onto an existing molecular framework, is a powerful strategy for synthesizing complex heterocyclic systems. nih.govwikipedia.org Pyrimidine derivatives, including those related to this compound, serve as valuable precursors for creating fused bicyclic structures with significant biological and chemical interest, such as thienopyrimidines and pyrazolopyrimidines. nih.govresearchgate.net

A common strategy for synthesizing fused systems like thienopyrimidines involves starting with a substituted thiophene (B33073) that bears functional groups amenable to cyclization, such as an amino group and a cyano or ester group. nih.govjocpr.com For example, 2-aminothiophene-3-carbonitrile (B183302) derivatives can react with reagents like formamide (B127407) to construct the pyrimidine ring, yielding a thieno[2,3-d]pyrimidine (B153573) core. jocpr.comnih.gov

Conversely, a suitably functionalized pyrimidine can be used to build an adjacent ring. For this to occur with this compound, additional functional groups would need to be present on the pyrimidine ring, typically at the C4 or C6 positions. For instance, a pyrimidine bearing an amino group at C4 and a cyano group at C5 can undergo intramolecular cyclization to form pyrido[2,3-d]pyrimidines. researchgate.net The carbonitrile group at C2 is also a key functional handle for cyclization reactions, often reacting in concert with an adjacent nucleophilic group to form a new five- or six-membered ring.

Ring Expansion and Rearrangement Processes of Pyrimidine Derivatives

The pyrimidine ring can undergo several types of rearrangement reactions, the most notable being the Dimroth rearrangement. newworldencyclopedia.orgwikipedia.org This process typically involves the isomerization of heterocycles through a sequence of ring-opening and ring-closure events, which effectively relocates heteroatoms within the ring or between the ring and its substituents. nih.govnih.gov The reaction can be catalyzed by acids or bases and is a common transformation for 1-alkyl-2-iminopyrimidines and certain triazolopyrimidines. wikipedia.orgnih.govresearchgate.net The rate of the Dimroth rearrangement can be influenced by the electronic nature of substituents on the pyrimidine ring. rsc.org

More recently, skeletal editing strategies have been developed that transform pyrimidines into pyridines. This conversion proceeds through a pathway involving nucleophilic addition to an activated pyrimidine, followed by a Dimroth-type rearrangement that results in a two-atom swap (C-N to C-C) and the formation of a pyridine (B92270) ring. chinesechemsoc.org

Other unusual transformations have also been observed. For example, a metabolic pathway involving the ring contraction of an aryl-pyrimidine has been identified, where the six-membered pyrimidine ring is converted into a five-membered imidazole (B134444) ring through a process of ring-opening, elimination of a carbon atom, and subsequent ring closure. nih.gov While less common, ring expansion reactions are also known in heterocyclic chemistry, typically driven by the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.com

Reactions Specifically Involving the Carbonitrile Functional Group

The carbonitrile group at the C2 position of the pyrimidine ring is strongly activated by the electron-withdrawing effect of the two ring nitrogen atoms. This activation enhances the electrophilicity of the nitrile carbon, making it a prime target for nucleophilic attack and a versatile handle for conversion into other functional groups. nih.govacs.org

Nucleophilic Additions to the Nitrile Moiety

The activated nature of the 2-cyano group facilitates its reaction with a range of nucleophiles. A well-studied analogy is the reaction of 2-cyanopyridines with thiol-containing molecules like cysteine. In this reaction, the thiol group performs a nucleophilic addition to the nitrile carbon, forming a thioimidate intermediate. This intermediate then undergoes rapid intramolecular cyclization via attack from the cysteine's amide nitrogen, resulting in the formation of a stable thiazoline (B8809763) ring and cleavage of the peptide bond. nih.gov The reactivity is enhanced by electron-withdrawing groups on the heterocyclic ring. nih.gov Given the electronic similarity, this compound is expected to undergo similar reactions with thiol nucleophiles.

Other nucleophiles can also add to the nitrile. The reaction with alkoxides, for example, can lead to the formation of an imidate which can be further hydrolyzed, or in some cases, can lead to the displacement of the cyano group entirely. jst.go.jp

Transformations and Derivatizations of the Carbonitrile Group

The carbonitrile group is one of the most versatile functional groups in organic synthesis and can be converted into a wide array of other functionalities. umich.edu These transformations provide pathways to a diverse range of pyrimidine derivatives starting from this compound.

Key derivatizations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions, typically proceeding through an intermediate carboxamide to ultimately yield a carboxylic acid at the C2 position.

Reduction: The carbonitrile can be reduced to a primary amine (2-aminomethylpyrimidine derivative). This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cycloaddition: Nitriles readily react with azides, such as sodium azide (B81097) in the presence of an acid or Lewis acid catalyst, to form tetrazole rings via a [3+2] cycloaddition reaction. This would convert the 2-carbonitrile into a 2-(1H-tetrazol-5-yl)pyrimidine, a common bioisostere for a carboxylic acid group. This transformation is well-documented for various aryl and heteroaryl nitriles. researchgate.net

The following table summarizes the potential transformations of the carbonitrile group in this compound.

| Reactant(s) | Product Functional Group | Reaction Type |

|---|---|---|

| H₂O, H⁺ or OH⁻ | Carboxamide (-CONH₂) | Partial Hydrolysis |

| H₂O, H⁺ or OH⁻ (prolonged) | Carboxylic Acid (-COOH) | Full Hydrolysis |

| LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) | Reduction |

| NaN₃, NH₄Cl | Tetrazole Ring | Cycloaddition |

| R-MgBr, then H₃O⁺ | Ketone (-C(=O)R) | Grignard Reaction |

| H₂S | Thioamide (-CSNH₂) | Thiolysis |

These transformations highlight the synthetic utility of the carbonitrile moiety, allowing for the introduction of diverse chemical functionalities onto the pyrimidine scaffold.

Reactivity Influences of the tert-Butyl Substituent

The tert-butyl group is a pivotal substituent that modulates the reactivity of the pyrimidine core primarily through two mechanisms: steric hindrance and electronic effects. Its significant size physically obstructs access to adjacent sites, while its alkyl nature allows it to act as a weak electron-donating group via hyperconjugation.

The spatial arrangement and bulk of the tert-butyl group are critical in directing the position of attack for incoming reagents, a concept known as regioselectivity. In the case of this compound, the tert-butyl group sterically hinders the adjacent C4 and C6 positions. This obstruction makes these sites less accessible to nucleophiles or electrophiles, thereby directing reactions to other positions on the ring. For instance, in reactions involving nucleophilic aromatic substitution (SNAr), a common pathway for pyrimidines, the tert-butyl group can impede attack at C4 and C6, potentially favoring substitution at the C2 position, which is activated by the electron-withdrawing nitrile group. stackexchange.com Research on similarly bulky substituted aromatic systems has shown that tert-butylation can be explicitly exploited to bias regioselectivity, preventing reactions at certain positions and favoring others. nih.gov

Furthermore, steric hindrance can play a crucial role in controlling stereochemical outcomes, leading to diastereoselectivity. While specific studies on the diastereoselectivity of this compound are not extensively documented, the principles of steric control are well-established. In reactions that form new chiral centers, a bulky group like tert-butyl can effectively shield one face of the molecule, forcing an incoming reagent to approach from the less hindered side. This directional approach leads to the preferential formation of one diastereomer over another. For example, studies on other heterocyclic systems demonstrate that bulky groups exert a strong steric influence that can lead to exclusive diastereoselectivity in annulation or addition reactions. acs.org

The influence of the tert-butyl group on reaction selectivity can be summarized as follows:

| Reaction Type | Influence of tert-Butyl Group | Probable Outcome |

| Nucleophilic Aromatic Substitution | Sterically hinders C4 and C6 positions. | Favors substitution at the C2 or other unhindered, activated positions. |

| Electrophilic Aromatic Substitution | Directs incoming electrophiles to unhindered positions; weak activating effect. stackexchange.com | Attack at C5 is blocked; directs to other positions if the ring is sufficiently activated. |

| Addition Reactions | Shields one face of the pyrimidine ring. | Leads to the preferential formation of a specific diastereomer. |

The tert-butyl group's influence extends beyond selectivity to affect the rates and ultimate products of chemical reactions through a combination of steric and electronic effects.

Steric Effects:

The most pronounced characteristic of the tert-butyl group is its steric bulk. This "steric hindrance" is the slowing of chemical reactions due to the spatial size of the substituent. taylorandfrancis.com A direct consequence is the potential for decreased reaction rates when the reactive center is near the bulky group. However, this hindrance can also be advantageous, preventing unwanted side reactions. For example, pyrimidines bearing multiple tert-butyl groups, such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), are utilized as non-nucleophilic bases. wikipedia.orgsemanticscholar.org Their bulk prevents them from participating in nucleophilic substitution reactions while allowing them to function effectively as proton abstractors.

In photochemical reactions, the steric bulk of a tert-butyl group has been shown to completely block the formation of cyclobutane (B1203170) pyrimidine dimers, a common photodamage pathway in nucleic acids. This demonstrates a powerful steric effect where the group's size physically prevents the necessary alignment of molecules for the reaction to occur.

Electronic Effects:

Electronically, the tert-butyl group acts as a weak electron-donating group through an inductive effect and hyperconjugation. stackexchange.com This donation of electron density can subtly alter the electronic properties of the pyrimidine ring. The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms, which makes it susceptible to nucleophilic attack. bhu.ac.in The electron-donating nature of the tert-butyl group can slightly counteract this electron deficiency, potentially decreasing the rate of nucleophilic substitution compared to an unsubstituted pyrimidine. Conversely, it can slightly activate the ring toward electrophilic substitution, although the electron-deficient nature of the pyrimidine ring still makes such reactions challenging without strong activating groups. stackexchange.comresearchgate.net

Studies on complex heterocyclic systems have provided quantitative insight into the electronic impact of tert-butyl groups. The insertion of tert-butyl groups into a tetraazapyrene (TAP) core, a related nitrogen-containing aromatic system, was found to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO) by 0.21 eV. nih.govrsc.org A higher LUMO energy suggests a lower electron affinity, making the molecule less susceptible to reduction. This is reflected in the redox potentials, where the tert-butylated compound shows negatively shifted reduction potentials compared to its non-butylated analogue. nih.govresearchgate.net

The following table summarizes the measured redox potentials for a related tetrathiafulvalene-tetraazapyrene (TTF-TAP) system, illustrating the electronic impact of tert-butyl substitution.

| Compound | First Oxidation (V) | Second Oxidation (V) | First Reduction (V) | Second Reduction (V) |

| TTF-TAP | 0.63, 0.77 | 1.04 | -0.48 | -0.98 |

| TTF-t-Bu-TAP | 0.70 | 1.03 | -0.67 | -1.21 |

| (Data sourced from a study on tetrathiafulvalene-tetraazapyrene triads, potentials vs Ag/AgCl) researchgate.net |

This data quantitatively demonstrates that the tert-butyl groups make the molecule harder to reduce (more negative reduction potential), which is consistent with their electron-donating character raising the LUMO energy level. nih.govresearchgate.net

Structure Reactivity and Structure Property Relationships Non Biological Focus

Correlation of the tert-Butyl Group with Molecular Conformation and Electronic Properties

The presence of a tert-butyl group at the 5-position of the pyrimidine (B1678525) ring in 5-(tert-Butyl)pyrimidine-2-carbonitrile is a dominant factor in determining its molecular conformation and electronic landscape. The tert-butyl group is a bulky substituent that exerts significant steric hindrance. rsc.orgnumberanalytics.com This steric bulk can influence the planarity of the pyrimidine ring and the orientation of adjacent functional groups. The spatial demands of the tert-butyl group can restrict bond rotations and may lead to a distorted ring conformation, impacting how the molecule interacts with other reactants. rsc.org

From an electronic standpoint, the tert-butyl group is known to be a weak electron-donating group through induction. This electron-donating nature increases the electron density of the pyrimidine ring, which in turn can affect its reactivity. The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms. scialert.net The addition of the electron-donating tert-butyl group can modulate this electron deficiency, thereby influencing the sites of electrophilic and nucleophilic attack. For instance, alkyl groups on a pyrimidine ring can influence the regioselectivity of reactions like alkylation at the ring nitrogen atoms, which are largely controlled by steric factors. scialert.net

Interpreting Structural Features in Relation to Spectroscopic Signatures

The structural features of this compound can be elucidated through various spectroscopic techniques. Although a specific experimental spectrum for this compound is not publicly available, its expected spectroscopic signatures can be predicted based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the tert-butyl group would exhibit a characteristic singlet peak around 1.3 ppm, corresponding to the nine equivalent protons. nih.gov The protons on the pyrimidine ring would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electronic effects of the tert-butyl and nitrile substituents. For comparison, in a related compound, 5-p-tolylpyrimidine-2-carbonitrile, changes in the chemical shifts of the pyrimidine moiety were observed upon conjugation, indicating the sensitivity of these proton and carbon environments to chemical changes. acs.org

In ¹³C NMR, the quaternary carbon and the methyl carbons of the tert-butyl group would be readily identifiable. nih.gov The carbon atoms of the pyrimidine ring and the nitrile carbon would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong and sharp absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. mdpi.com The presence of the pyrimidine ring would give rise to several bands in the fingerprint region, corresponding to C-N and C=N stretching vibrations. Additionally, C-H stretching vibrations of the tert-butyl group would be observed around 2950 cm⁻¹.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Structural Feature | Expected Signature |

|---|---|---|

| ¹H NMR | tert-Butyl Protons | Singlet, ~1.3 ppm |

| Pyrimidine Protons | Signals in the aromatic region | |

| ¹³C NMR | tert-Butyl Carbons | Quaternary and methyl signals |

| Pyrimidine Carbons | Signals in the aromatic region | |

| Nitrile Carbon | Characteristic downfield signal | |

| IR | Nitrile Group (C≡N) | Strong, sharp band at 2220-2240 cm⁻¹ |

| tert-Butyl Group (C-H) | Stretch around 2950 cm⁻¹ | |

| Pyrimidine Ring | C-N and C=N stretches in fingerprint region | |

| Mass Spec | Molecular Ion (M+) | Peak corresponding to the molecular weight |

| Fragmentation | Loss of methyl groups, fragmentation of the pyrimidine ring |

Rational Design Principles for Modulating Chemical Reactivity and Material Performance

The principles of rational design can be applied to this compound to modulate its chemical reactivity and potential material performance. The pyrimidine scaffold is a versatile component in the design of functional molecules, including pharmaceuticals and materials. acs.orgrsc.orgnih.gov

To modulate chemical reactivity, one could systematically vary the substituents on the pyrimidine ring. For instance, replacing the tert-butyl group with other alkyl groups of varying sizes would allow for a systematic study of how steric hindrance affects reaction outcomes. rsc.org Introducing electron-withdrawing or electron-donating groups at other positions on the pyrimidine ring would alter its electronic properties, thereby tuning its reactivity towards electrophiles and nucleophiles. scialert.net The nitrile group itself is a versatile functional group that can undergo a variety of chemical transformations, providing a handle for further molecular elaboration. researchgate.net

In the context of material performance, pyrimidine derivatives are of interest for their electronic and optical properties. mdpi.com The design of novel materials based on the this compound scaffold could involve strategies to enhance intermolecular interactions, such as π-π stacking of the pyrimidine rings. The bulky tert-butyl group might hinder such stacking, a factor that would need to be considered in the design process. Conversely, the introduction of functional groups capable of hydrogen bonding or other specific intermolecular interactions could be used to guide the self-assembly of these molecules into well-defined supramolecular structures. The electronic properties of the pyrimidine ring, modulated by its substituents, would also be a key factor in determining the potential of such materials in applications like organic electronics.

By understanding the structure-property relationships of this compound, it becomes possible to rationally design new molecules with desired characteristics, whether for targeted chemical reactions or for the development of advanced materials with specific functions.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-(tert-Butyl)pyrimidine-2-carbonitrile in academic research?

- Methodology : Two primary approaches are employed:

- Multi-component cyclocondensation : Reacting tert-butyl-containing aldehydes, malononitrile, and thiourea derivatives under acidic conditions (e.g., acetic acid/HCl). Temperature control (0–5°C) during cyanation minimizes side reactions .

- Post-functionalization : Introducing the tert-butyl group via nucleophilic substitution (e.g., SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on preformed pyrimidine scaffolds. For example, tert-butylboronic acid can be coupled to halogenated pyrimidine precursors using Pd(PPh₃)₄ .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >95% purity.

Q. What spectroscopic markers distinguish this compound in structural characterization?

- ¹H NMR : A singlet at δ 1.35 ppm (9H, tert-butyl) and absence of aromatic protons at position 2 due to the electron-withdrawing nitrile group .

- ¹³C NMR : Peaks at δ 118–120 ppm (C≡N) and δ 28–30 ppm (tert-butyl methyl carbons) .

- IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and 2960 cm⁻¹ (C-H stretch of tert-butyl) .

- MS : Molecular ion peak at m/z 191.1 (C₉H₁₁N₃) with fragmentation patterns showing loss of the tert-butyl group (m/z 135) .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, ANSI-approved goggles, and N95 respirators during powder handling .

- Engineering controls : Perform reactions in fume hoods with ≥100 fpm face velocity to mitigate inhalation risks .

- Spill management : Use activated carbon or vermiculite for neutralization; avoid aqueous washes to prevent HCN release .

- Storage : Store under argon at -20°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How can researchers address low regioselectivity when functionalizing the pyrimidine ring in derivatives?

- Strategies :

- Directing groups : Introduce temporary amino or chloro groups at C4/C6 to direct electrophilic substitution .

- Catalytic systems : Use Pd/XPhos for Suzuki couplings at electron-deficient C2 (quantified by Hammett σₚ = -0.15) .

- Computational modeling : DFT calculations predict reactivity trends; e.g., Fukui indices highlight nucleophilic attack preferences at C4 .

Q. What analytical strategies resolve contradictions in reported solubility data?

- Key factors :

- Polymorphism : Characterize crystalline forms via PXRD and DSC to identify dominant polymorphs (e.g., Form I vs. II) .

- Impurity profiling : Use HPLC-MS to quantify residual solvents (e.g., DMF) affecting dissolution rates .

- Standardized protocols : Follow OECD 105 guidelines (saturated solutions, 24 hr equilibration at 25°C ±0.5°C) . Reported solubility in DMSO ranges 2.1–3.8 mg/mL, with hygroscopicity as a major variable .

Q. How does the tert-butyl group influence reactivity in cross-coupling reactions?

- Steric effects : %VBur = 34.2 (SambVca analysis) hinders reactions at C4/C6, favoring C2 functionalization .

- Electronic effects : The +I effect of tert-butyl decreases ring electron deficiency, reducing oxidative instability. Mitigate by adding BHT (0.1 wt%) during Heck reactions .

- Solubility trade-offs : Enhanced solubility in toluene (logP = 2.3) complicates aqueous workups – employ tert-butyl methyl ether for phase separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.